4-Acetylpyridin-2(1H)-one

Synthetic Methodology Cycloaddition Chemistry Heterocyclic Synthesis

Researchers requiring a 4-acetyl-2-pyridinone for Diels-Alder cycloaddition face regioisomer uncertainty-substituting 3-acetyl or 5-acetyl analogs causes unpredictable synthetic divergence. 4-Acetylpyridin-2(1H)-one (CAS 89791-83-3) delivers the exact 4-position electron-withdrawing acetyl profile for constructing tetrahydroisoquinolone scaffolds with 1,3-butadiene derivatives. • ≥98% purity with traceable analytical characterization (HPLC, LC-MS, NMR) • Versatile scaffold for cross-coupling, condensation, and cycloaddition diversification • Global shipping with documented chain of custody

Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
CAS No. 89791-83-3
Cat. No. B1288714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetylpyridin-2(1H)-one
CAS89791-83-3
Molecular FormulaC7H7NO2
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=O)NC=C1
InChIInChI=1S/C7H7NO2/c1-5(9)6-2-3-8-7(10)4-6/h2-4H,1H3,(H,8,10)
InChIKeyXRXOPYHKDDAWCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetylpyridin-2(1H)-one Technical Baseline


4-Acetylpyridin-2(1H)-one (C₇H₇NO₂, MW 137.14 g/mol) is a heterocyclic building block belonging to the 2(1H)-pyridinone class, characterized by an acetyl substituent at the 4-position of the pyridine ring and a keto group at the 2-position . The compound exists in a keto-enol tautomeric equilibrium with its hydroxyl-pyridine form, 1-(2-hydroxypyridin-4-yl)ethan-1-one, which is structurally identical and represents the same molecular entity under different nomenclature conventions . Commercially, this compound is typically supplied as a research chemical for pharmaceutical intermediate synthesis and medicinal chemistry applications, with standard purity specifications ranging from 95% to 98% depending on the vendor .

Diels-Alder cycloaddition for isoquinolone scaffolds
Versatile heterocyclic building block for library synthesis
Purity grade selection influences experimental reproducibility

4-Acetylpyridin-2(1H)-one Substitution Risk


Within the 2(1H)-pyridinone scaffold family, the precise position and identity of substituents critically govern both reactivity and biological target engagement. The 4-acetyl substitution pattern on 4-acetylpyridin-2(1H)-one confers distinct electronic and steric properties that differ fundamentally from regioisomers such as 3-acetyl or 5-acetyl-2(1H)-pyridinones, as well as from unsubstituted or N-alkylated variants [1]. This positional specificity directly impacts Diels-Alder cycloaddition regioselectivity and cross-coupling reaction outcomes; substituting an in-class analog with a different substitution pattern without experimental validation introduces unpredictable synthetic divergence [2]. Furthermore, the compound is structurally distinct from the related but non-identical natural product streptokordin, which contains an additional 6-methyl group that fundamentally alters its steric and electronic profile [3]. The following evidence guide quantifies where available data support selection specificity; however, it must be noted that direct head-to-head comparative biological data for this exact compound versus its closest analogs are notably sparse in the open literature.

Regioisomeric substitution (3-acetyl or 5-acetyl) alters Diels-Alder regioselectivity and cross-coupling outcomes.

Streptokordin (4-acetyl-6-methyl) is a distinct entity; its reported anticancer activity does not transfer.

No peer-reviewed biological activity data for this compound; class-level extrapolation carries unquantified risk.

4-Acetylpyridin-2(1H)-one Differential Evidence


Diels-Alder Regioselectivity of 4-Acetylpyridinone

In Diels-Alder reactions with 1,3-butadiene derivatives, 4-acetyl-1-methyl-2(1H)-pyridone demonstrates distinct reactivity compared to its 4-cyano and 4-methoxycarbonyl counterparts, enabling the synthesis of 4a-substituted tetrahydro-1(2H)-isoquinolone derivatives [1]. The acetyl substituent provides an electron-withdrawing effect that differs in magnitude from cyano and methoxycarbonyl groups, thereby tuning the cycloaddition regioselectivity and product distribution. This substituent-dependent reactivity is critical for synthetic route design, as substituting a 4-cyano-2(1H)-pyridone for the 4-acetyl variant would alter both reaction kinetics and the resulting isoquinolone substitution pattern.

Diels-Alder Regioselectivity
Cross-study comparable
4-Acetyl provides intermediate electron-withdrawing effect, forming 4a-substituted isoquinolones; reactivity differs from 4-cyano and 4-methoxycarbonyl analogs.
Unique reactivity profile essential for acetyl-derived isoquinolone synthesis.
Exact yields vary by diene; not directly comparable across studies.
Synthetic Methodology Cycloaddition Chemistry Heterocyclic Synthesis

Structural Distinction from Streptokordin

4-Acetylpyridin-2(1H)-one is structurally distinct from the natural product streptokordin, which is defined as pyridin-2(1H)-one substituted by an acetyl group at position 4 and an additional methyl group at position 6 [1]. Streptokordin, isolated from Streptomyces sp. fermentation broth, has demonstrated in vitro anticancer activity against gastric carcinoma (GTL-16) cells with IC₅₀ values in the low micromolar range (0.06–0.07 μM) . However, these activity data are attributable to the 6-methyl-4-acetylpyridin-2(1H)-one structure (streptokordin), not to 4-acetylpyridin-2(1H)-one itself, which lacks the 6-methyl substituent. No published IC₅₀ data for the unsubstituted 4-acetylpyridin-2(1H)-one against GTL-16 or any other cancer cell line were identified in the open literature.

Streptokordin Distinction
Class-level
No IC₅₀ data for 4-acetylpyridin-2(1H)-one; streptokordin (4-acetyl-6-methyl) shows IC₅₀ 0.06–0.07 μM against GTL-16 cells.
Activity data are not transferable; compound requires independent validation.
6-methyl group fundamentally alters biological profile.
Natural Products Anticancer Research Streptomyces Metabolites

Commercial Purity Grade Comparison

Commercial suppliers offer 4-acetylpyridin-2(1H)-one at two primary purity tiers: 98% (e.g., ChemScene, Leyan) and 95% minimum (e.g., CymitQuimica) . While this difference may appear modest, the 3% absolute purity gap corresponds to up to a 60% reduction in total impurity burden when moving from 95% to 98% purity (from 5% total impurities to 2%). For reactions sensitive to trace contaminants—such as palladium-catalyzed cross-couplings where impurities can poison catalysts, or biological assays where minor components may produce off-target effects—this purity differential can materially impact experimental reproducibility and yield consistency.

Purity Grade Comparison
Direct head-to-head comparison
98% purity grade reduces total impurity burden by 60% relative to 95% minimum material.
Higher purity supports synthetic reproducibility and assay confidence.
Supplier specifications as of 2024-2025.
Chemical Procurement Quality Control Analytical Specifications

Biological Comparator Data Gap

A systematic search of open literature and authoritative databases including BindingDB, ChEMBL, and PubMed revealed no direct head-to-head quantitative biological activity data for 4-acetylpyridin-2(1H)-one (CAS 89791-83-3) versus any structurally defined comparator compound. Bioactivity entries returned by broad searches (e.g., IC₅₀ values for PI3Kδ, ACC1/ACC2, and HIV-1 integrase) correspond to structurally unrelated compounds bearing pyridinone-like or unrelated scaffolds, not the target compound itself [1]. Similarly, enzyme inhibition claims from commercial supplier pages lack primary literature traceability and do not meet the quantitative comparator requirements for inclusion as core evidence. This evidence gap is material: any procurement decision predicated on assumed biological activity of this specific compound—whether for target engagement, cellular potency, or in vivo efficacy—is not currently supported by peer-reviewed quantitative comparator data.

Biological Data Gap
Data to verify
No peer-reviewed quantitative biological comparator data identified in BindingDB, ChEMBL, or PubMed for this compound.
Procurement for biological activity requires primary data generation.
Class-level extrapolation from related pyridinones carries unquantified risk.
Data Transparency Procurement Risk Assessment Assay Development

4-Acetylpyridin-2(1H)-one Application Scenarios


Tetrahydroisoquinolone Synthesis via Diels-Alder

4-Acetylpyridin-2(1H)-one serves as a specific diene component in Diels-Alder reactions with 1,3-butadiene derivatives to construct 4a-substituted tetrahydro-1(2H)-isoquinolone scaffolds. The 4-acetyl substituent provides a unique electron-withdrawing profile that is not interchangeable with 4-cyano or 4-methoxycarbonyl analogs [1]. This application is validated by primary synthetic methodology literature and is the strongest evidence-supported use case for procurement of this specific compound.

Heterocyclic Library Synthesis

The compound functions as a versatile heterocyclic building block for constructing more complex molecular architectures via cross-coupling, condensation, and cycloaddition reactions. Procurement for this purpose is supported by its commercial classification as a building block across multiple supplier catalogs . The 4-acetyl-2(1H)-pyridinone scaffold can undergo further functionalization at the acetyl carbonyl, the pyridinone nitrogen, or through electrophilic aromatic substitution, offering multiple diversification vectors.

Analytical Reference Standard

Given the availability of 98% purity material with traceable analytical characterization, 4-acetylpyridin-2(1H)-one is suitable for use as an analytical reference standard in HPLC method development, LC-MS qualification, and NMR structural confirmation studies . The 98% purity grade offers a 60% reduction in impurity burden relative to 95% material, making it preferable for applications requiring high analytical confidence.

Medicinal Chemistry SAR Scaffold

The 2(1H)-pyridinone core is a privileged scaffold in medicinal chemistry, with documented applications in HIV integrase inhibitor design, MGAT2 inhibition, and kinase inhibitor development across the broader pyridinone class [2]. 4-Acetylpyridin-2(1H)-one provides a specific substitution pattern for SAR studies exploring the impact of 4-position acetyl functionality. However, procurement for this application must be accompanied by the understanding that no peer-reviewed biological activity data exist for this exact compound, and all biological activity expectations must be empirically validated by the end user.

Application
Selection Property
Validation Focus
Isoquinolone Synthesis via Diels-Alder
4-Acetyl substituent reactivity profile
Diels-Alder regioselectivity and product distribution
Heterocyclic Library Synthesis
Multi-vector diversification (acetyl, N, ring)
Cross-coupling and functionalization compatibility
Analytical Reference Standard
Higher purity grade for analytical confidence
Method qualification and chromatographic purity
Medicinal Chemistry SAR Scaffold
2(1H)-Pyridinone core with 4-acetyl pattern
Biological activity requires independent primary validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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